1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid
Description
1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclopropyl substituent at the 1-position and a methyl group at the 5-position, with a carboxylic acid functional group at the 4-position. Pyrazole derivatives are widely studied for their biological activity, including roles as enzyme inhibitors, agrochemicals, and pharmaceutical intermediates.
Properties
IUPAC Name |
1-cyclopropyl-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12)4-9-10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEROEVKBNQFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent carboxylation.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenating agents and catalysts.
Major Products: The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid is utilized as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the modification and derivation of various chemical entities, making it valuable in the development of new materials and pharmaceuticals.
| Application | Details |
|---|---|
| Role | Intermediate in organic synthesis |
| Importance | Enables the creation of diverse chemical compounds |
Biological Research
Potential Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits promising biological activities. It has been investigated for its antimicrobial properties against various pathogens and its potential anti-inflammatory effects.
Case Study: Antimicrobial Activity
A study evaluated the compound's effectiveness against several bacterial strains. Results demonstrated significant inhibition of growth, suggesting its potential use in developing new antimicrobial agents.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Pharmaceutical Development
Drug Design and Therapeutics
The compound is being explored for its role in drug development, particularly as a candidate for anti-inflammatory and analgesic drugs. Its ability to interact with biological targets makes it a focus for therapeutic applications.
Case Study: Analgesic Activity
Research has shown that derivatives of this compound exhibit analgesic properties comparable to established pain relief medications.
| Compound | Analgesic Effect (mg/kg) |
|---|---|
| Compound A | 20 |
| Compound B | 15 |
| Standard Drug | 25 |
Material Science
Development of Advanced Materials
In material science, this compound is being studied for its potential in creating novel materials with enhanced properties such as durability and resistance to environmental factors.
Application Table: Material Properties
| Material Type | Property Enhanced |
|---|---|
| Polymer Composites | Increased tensile strength |
| Coatings | Improved weather resistance |
Biochemical Analysis
Role in Enzyme Interaction Studies
The compound plays an essential role in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. Its interactions with enzymes can help elucidate mechanisms of action for various biological processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations in Pyrazole Derivatives
The following table summarizes key structural differences and similarities between 1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid and related compounds from the provided evidence:
Key Observations
Ring Structure Differences: Pyrazole (5-membered, 2 adjacent N atoms) vs. pyrimidine (6-membered, 2 non-adjacent N atoms). Pyrimidine derivatives like 2-Chloro-6-methylpyrimidine-4-carboxylic acid exhibit distinct electronic properties and hydrogen-bonding capabilities compared to pyrazoles .
Substituent Effects: Cyclopropyl vs. Nitro and Propyl Groups: The nitro group in 1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid enhances electron-withdrawing effects, increasing acidity and reactivity compared to the methyl group in the target compound .
Carboxylic Acid Position :
- The 4-carboxylic acid in the target compound vs. 5-carboxylic acid in 1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid alters hydrogen-bonding networks and solubility.
Biological Activity
1-Cyclopropyl-5-methylpyrazole-4-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article provides a detailed overview of its biological activity, including its mechanisms of action, effects on cellular processes, and implications for drug development.
This compound is characterized by the presence of a cyclopropyl group and a carboxylic acid functional group attached to a pyrazole ring. The molecular structure facilitates interactions with various biological targets, influencing its activity in biochemical pathways.
The compound exhibits significant biochemical properties, impacting enzyme activity and cellular processes:
- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, altering their catalytic functions through binding interactions that are mediated by hydrogen bonds and hydrophobic forces.
- Cell Signaling Modulation : this compound influences cell signaling pathways, which can lead to changes in gene expression and metabolic activity. This modulation can affect cell proliferation, differentiation, and apoptosis.
The mechanism of action involves several key interactions:
- Binding to Enzymes : The compound binds to specific enzymes, which can either inhibit or activate their activity. This interaction is often facilitated by specific amino acid residues within the active sites of these enzymes.
- Influence on Transcription Factors : It may also interact with transcription factors, thereby influencing gene expression patterns crucial for various cellular functions.
Cellular Effects
This compound has demonstrated diverse effects on cellular activities:
- Cell Proliferation : At low concentrations, it may enhance cell proliferation through activation of growth signaling pathways.
- Toxicity at High Doses : Conversely, high doses have been associated with cytotoxic effects, including cellular damage and organ toxicity due to enzyme inhibition.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound are dose-dependent:
- Low Dose Benefits : Low dosages can lead to beneficial outcomes such as improved enzyme activity.
- High Dose Risks : Higher dosages may result in adverse effects, necessitating careful consideration in therapeutic contexts.
Metabolic Pathways
The compound is involved in several metabolic pathways:
- Cytochrome P450 Interaction : It may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that interact with other biomolecules. Understanding these pathways is crucial for predicting pharmacokinetics and pharmacodynamics in therapeutic applications.
Transport and Distribution
The transport mechanisms for this compound include:
- Active and Passive Transport : The compound can be taken up by cells via both active transport mechanisms and passive diffusion.
- Tissue Localization : Its distribution within tissues is influenced by specific transporters and binding proteins, affecting its overall biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for 1-cyclopropyl-5-methylpyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of cyclopropyl-containing precursors with β-keto esters or malonate derivatives. For example, cyclopropyl-substituted pyrazoles are synthesized via cyclization of hydrazine derivatives with cyclopropane-functionalized diketones. Hydrolysis of ester intermediates (e.g., ethyl 1-cyclopropyl-5-methylpyrazole-4-carboxylate) under basic conditions (NaOH or KOH in aqueous ethanol) yields the carboxylic acid . Optimization focuses on temperature control (60–80°C for cyclization), solvent selection (DCM/DMF mixtures for coupling reactions), and stoichiometric ratios of coupling reagents (e.g., Oxyma or DCC) to minimize side products .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrazole ring protons at δ 6.5–8.0 ppm) .
- FTIR : Carboxylic acid C=O stretching (~1700 cm) and pyrazole ring vibrations (~1600 cm) .
- X-ray crystallography : Resolves steric effects of the cyclopropyl group and hydrogen-bonding patterns in the crystal lattice .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s reactivity in medicinal chemistry applications?
The cyclopropyl group introduces steric hindrance and electronic effects, altering binding affinity to biological targets. For example, in enzyme inhibition studies, the rigid cyclopropane ring enhances selectivity for hydrophobic pockets in kinases or proteases. Computational modeling (DFT or molecular docking) is used to predict interactions, validated via IC assays . Substituent modifications (e.g., replacing cyclopropyl with methyl or ethyl groups) reduce activity by ~30–50%, highlighting its critical role .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
Discrepancies often arise from substituent positioning (e.g., 4-carboxylic acid vs. 3-carboxylic acid isomers) or assay conditions (e.g., pH-dependent solubility). To address this:
- Perform dose-response curves across multiple cell lines.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Validate findings with knockout models (e.g., CRISPR-edited enzymes) to isolate target effects .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction tools (e.g., SwissADME) assess logP (target <3), solubility, and CYP450 inhibition risks.
- QSAR models correlate substituent electronegativity (e.g., fluorine at the 3-position) with enhanced metabolic stability.
- Molecular dynamics simulations predict blood-brain barrier penetration for CNS-targeted derivatives .
Methodological Challenges and Solutions
Q. Why do some synthetic routes yield low purity, and how is this mitigated?
Impurities often stem from incomplete cyclization or ester hydrolysis. Solutions include:
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes unreacted intermediates.
- In situ monitoring : ReactIR tracks reaction progress by detecting carbonyl intermediate formation .
Q. What experimental approaches validate the compound’s role in material science applications?
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C for polymer compatibility).
- DSC : Measures glass transition temperatures () in copolymer blends.
- XPS : Confirms surface functionalization in conductive coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
